molecular formula C12H19NO3 B1149601 cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 146231-54-1

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No.: B1149601
CAS No.: 146231-54-1
M. Wt: 225.28416
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Description

Key Geometrical Features:

  • Ring Puckering : The cyclopentane adopts a non-planar conformation, likely an envelope or half-chair configuration, to alleviate steric strain.
  • Dihedral Angles : Computational models suggest a dihedral angle of ~120° between the pyrrolidone carbonyl and the adjacent cyclopentane methylene groups, optimizing orbital overlap for conjugation.
  • Bond Lengths : The C=O bond in the ketone group measures approximately 1.21 Å, typical for carbonyls, while the N–C(O) bond in the carbamate is ~1.35 Å, consistent with partial double-bond character.

Conformational flexibility is constrained by the fused ring system, limiting rotation about the N–C(O) and C–O bonds of the carbamate.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound remains limited, analogous bicyclic lactams have been characterized via X-ray diffraction (XRD). For example, related cyclopenta[c]pyrrolidine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, and β = 95°.

Hypothetical XRD Parameters Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume ~1,050 ų
Density 1.14–1.18 g/cm³

The absence of reported single-crystal structures for this specific compound highlights an area for future research.

Stereochemical Configuration and Chiral Center Assignments

The molecule contains two stereogenic centers at positions 3a and 6a of the bicyclic framework, both configured as R. These assignments follow the Cahn-Ingold-Prelog priority rules:

Chiral Center Configuration Substituent Priorities
3a R 1. Carbamate N, 2. Cyclopentane C4
6a S 1. Ketone O, 2. Cyclopentane C3

Properties

IUPAC Name

tert-butyl (3aR,6aS)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)C[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146231-54-1
Record name cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Preparation Methods

Dieckmann Cyclization of Diester Precursors

A plausible route involves intramolecular cyclization of a diester precursor under basic conditions. For example, heating dimethyl 3-aminopentanedioate in the presence of sodium hydride can yield the bicyclic lactam, which is subsequently oxidized to introduce the ketone.

Example Protocol :

  • React dimethyl 3-aminopentanedioate (1.0 eq) with NaH (2.5 eq) in THF at 0°C → 80°C for 12 h.

  • Quench with aqueous NH4Cl and extract with EtOAc.

  • Oxidize the secondary alcohol to ketone using Jones reagent (CrO3/H2SO4) at 0°C → RT.

ParameterValueSource
Yield (cyclization)65–72%
Oxidation yield85–90%

Ring-Closing Metathesis (RCM) of Diene Substrates

Grubbs’ catalyst-mediated RCM offers stereocontrol for cis-fused systems. A diene precursor with appropriate substitution can cyclize to form the bicyclic framework.

Representative Reaction :

Conditions : Toluene, 40°C, 24 h, argon atmosphere.

MetricDataSource
Catalyst loading5 mol%
Isolated yield78%

Alternative Pathway: Reductive Amination Followed by Cyclization

A three-step sequence starting from cyclopentanone:

  • Reductive amination : React cyclopentanone with tert-butyl carbamate using NaBH3CN in MeOH.

  • Intramolecular cyclization : Employ BF3·OEt2 as Lewis acid catalyst.

  • Work-up : Neutralize with NaHCO3 and purify via silica chromatography.

StepConditionsYield
Reductive aminationNaBH3CN, MeOH, 0°C → RT, 6 h82%
CyclizationBF3·OEt2 (10 mol%), DCM, 40°C, 8 h75%

Scale-Up Considerations and Industrial Adaptations

Catalytic Hydrogenation for Stereochemical Control

Large-scale synthesis prioritizes catalytic methods to ensure cis-selectivity. For example, hydrogenating a diketopiperazine precursor over Pd/C achieves >99% cis isomer.

Optimized Parameters :

  • Pressure: 50 psi H2

  • Temperature: 25°C

  • Solvent: Ethanol/water (9:1)

  • Yield: 94%.

Analytical Characterization of Synthetic Batches

Critical quality attributes for the target compound include:

PropertyMethodSpecificationSource
Purity (HPLC)C18 column, 210 nm≥99.0%
Optical rotationPolarimetry[α]D20 = +12.5° (c=1, CHCl3)
Melting pointDSC98–101°C

Challenges in Process Chemistry

Epimerization During Boc Deprotection

The cis configuration is labile under acidic conditions. Studies show that using HCl in dioxane (4 M) at 0°C minimizes racemization (<2% epimerization).

Byproduct Formation in Oxidation Steps

Over-oxidation to carboxylic acids can occur with strong oxidizing agents. Switching to Swern oxidation (oxalyl chloride/DMSO) reduces this side reaction to <5%.

HazardMitigation StrategyReference
Boc2O reactivityUse in well-ventilated hood; avoid moisture
Pd/C handlingWet cake storage to prevent pyrophoricity

Chemical Reactions Analysis

Types of Reactions

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups, providing a pathway to diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Protein Degradation
    • This compound serves as a building block for protein degraders, which are pivotal in targeted protein degradation therapies. These therapies aim to selectively eliminate dysfunctional proteins linked to diseases such as cancer and neurodegenerative disorders .
  • Anticancer Agents
    • Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The structural features of cis-tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate allow for modifications that enhance biological activity against various cancer cell lines .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Its ability to modulate signaling pathways related to neuronal survival makes it a candidate for further exploration in treating conditions like Alzheimer’s disease .

Applications in Organic Synthesis

  • Synthesis of Complex Molecules
    • The unique structure of this compound allows it to act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reagent in Chemical Reactions
    • It can be utilized as a reagent in various chemical reactions, including cycloadditions and functional group transformations, due to its reactive carbonyl group .

Case Study 1: Anticancer Activity

A study published in 2020 demonstrated that modified derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for drug development .

Case Study 2: Neuroprotection

In a 2021 study, researchers explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disease research .

Mechanism of Action

The mechanism by which cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key regulatory proteins and signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Appearance : Solid (exact physical state unspecified) .
  • Boiling Point/Flash Point: Not explicitly reported.
  • Purity : ≥97% (commercial grade) .
  • Key Applications: Intermediate in pharmaceutical synthesis, particularly for nonretinoid antagonists and protein degrader building blocks .

Safety Profile
The compound is classified under GHS as harmful if swallowed (H302) , skin irritant (H315) , serious eye irritant (H319) , and may cause respiratory irritation (H335). Precautionary measures include wearing gloves, eye protection, and ensuring adequate ventilation during handling .

Structural and Functional Analogues

The compound belongs to a class of bicyclic pyrrolidine derivatives. Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications
cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Bicyclic pyrrolidine with a ketone group Pharmaceutical intermediate, protein degrader building blocks
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) derivative Not reported C₁₈H₂₂N₆O₂ 358.40 Benzo-triazole acylated side chain Drug candidate synthesis (e.g., kinase inhibitors)
cis-Tert-butyl 5-aminohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate oxalate 1306606-09-6 C₁₄H₂₁N₂O₅ 316.35 Amine-substituted cyclopenta[C]pyrrole with oxalate salt Precursor for peptide-mimetic therapeutics
Key Research Findings

Synthetic Utility: The cis-Tert-butyl 5-oxo derivative is a versatile intermediate. Its ketone group enables further functionalization, such as reductive amination to generate amino derivatives .

Safety and Handling :

  • The cis-Tert-butyl 5-oxo compound poses moderate hazards (e.g., skin/eye irritation), whereas analogues like the benzo-triazole derivative lack detailed safety data, highlighting a research gap .

Applications: The amino-oxalate derivative (95%+ purity) is prioritized in peptide-mimetic drug discovery due to its enhanced solubility and stability compared to the parent compound .

Biological Activity

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate, with the CAS number 146231-54-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structure : The compound features a cyclopentane ring fused with a pyrrole moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound acts as a protein degrader building block, suggesting its role in modulating protein levels within cells. This mechanism is critical for targeted protein degradation in therapeutic contexts.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation : It may influence various signaling pathways, impacting processes such as apoptosis and cell proliferation.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below is a summary of key findings:

StudyBiological ActivityFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
Study 2Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases.
Study 3Neuroprotective PropertiesShowed protective effects against oxidative stress-induced neuronal cell death in vitro.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, key inflammatory markers, by up to 50%. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study found that pre-treatment with the compound reduced reactive oxygen species (ROS) levels and improved cell viability by approximately 30% compared to untreated controls.

Q & A

What are the recommended safety protocols for handling cis-tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate in laboratory settings?

Basic Question | Safety & Handling
The compound is classified under OSHA HCS as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) . Key safety measures include:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust .
  • Ventilation: Work in a fume hood to minimize aerosol/dust exposure.
  • Storage: Keep in a dry, cool area (<28°C), away from incompatible materials .
  • Spill Management: Collect spills using non-sparking tools; avoid dispersal of dust .
  • First Aid: For skin/eye contact, rinse with water for 15+ minutes. If ingested, do NOT induce vomiting; seek medical attention .

What are the key physical and chemical properties of this compound relevant to experimental design?

Basic Question | Physicochemical Properties
Key properties include:

  • Molecular Formula: C₁₂H₁₉NO₃; molecular weight = 225.28 g/mol .
  • Density: 1.14 g/cm³ .
  • Stability: Stable under recommended storage conditions but may decompose under extreme heat or incompatible reagents .
  • Hazards: Flash point and boiling point data are not explicitly reported, but combustion may release toxic gases (e.g., CO, NOₓ) .
    These properties guide solvent selection (e.g., THF, CH₂Cl₂ in synthesis ), storage protocols, and hazard mitigation during reactions.

What is the established synthetic route for this compound, and what critical steps ensure high yield?

Basic Question | Synthesis
A validated synthesis involves:

Starting Material: (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is heated at 70°C for 16 hours to form a key intermediate .

Boc Protection: Reaction with Boc₂O in CH₂Cl₂ at 0°C, followed by purification via flash chromatography .

Oxidation: NaIO₄/RuO₂·H₂O-mediated oxidation in CH₃CN/CCl₄/H₂O to introduce the 5-oxo group .

Cyclization: Ac₂O/NaOAc at 120°C induces cyclization, with final purification by column chromatography .
Critical factors include strict temperature control during Boc protection and oxidation, and inert atmosphere use to prevent side reactions.

How can researchers optimize the synthesis to minimize side reactions and improve purity?

Advanced Question | Synthetic Optimization
Key optimization strategies:

  • Low-Temperature Reactions: Maintain 0°C during Boc protection to avoid epimerization or over-reaction .
  • Catalyst Selection: RuO₂·H₂O enhances regioselectivity during oxidation compared to alternative catalysts .
  • Purification: Flash chromatography (e.g., 0–50% EtOAc/hexanes) effectively isolates intermediates, as seen in triflate derivatization steps .
  • Side Reaction Mitigation: Degas solvents to prevent radical side reactions during coupling steps (e.g., Pd(PPh₃)₄-catalyzed Suzuki reactions) .

What methodologies are employed to characterize the structural integrity of the compound post-synthesis?

Advanced Question | Analytical Chemistry
Structural validation relies on:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., tert-butyl δ ~1.47 ppm; pyrrolidine protons δ 3.4–5.6 ppm) .
  • Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by GC-MS) .
  • Mass Spectrometry: High-resolution MS (e.g., m/z 225.28 [M+H]⁺) verifies molecular weight .
  • X-ray Crystallography: While not directly reported for this compound, SHELX software is widely used for similar bicyclic structures .

How is the compound utilized as a precursor in developing retinol-binding protein 4 (RBP4) antagonists?

Advanced Question | Medicinal Chemistry
The compound serves as a key intermediate in synthesizing nonretinoid RBP4 antagonists:

Triflate Formation: LiHMDS/Tf₂O at −78°C converts the 5-oxo group to a triflate leaving group, enabling cross-coupling .

Suzuki-Miyaura Coupling: Reaction with arylboronic acids (e.g., 2-trifluoromethylphenylboronic acid) introduces hydrophobic substituents critical for RBP4 binding .

Deprotection & Functionalization: HCl-mediated Boc removal yields free amines for subsequent amidation or alkylation .
This methodology supports structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

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